N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS: 2034421-02-6, molecular formula: C₁₂H₁₁BrN₄OS, molecular weight: 339.21 g/mol) is a heterocyclic compound featuring a pyridazine core linked to an azetidine ring via an amine group. The azetidine moiety is further functionalized with a 4-bromothiophene-2-carbonyl substituent, introducing both electron-withdrawing (bromine) and aromatic (thiophene) characteristics . This compound is of interest in medicinal and materials chemistry due to its unique combination of rigid azetidine and planar pyridazine systems, which may influence its binding affinity, solubility, and reactivity.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-4-10(19-7-8)12(18)17-5-9(6-17)15-11-2-1-3-14-16-11/h1-4,7,9H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNMXEVPAAAATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between two different organic groups . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyridazine-containing compounds exhibit significant anticancer activity. N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of the bromothiophene moiety enhances its efficacy by interacting with biological targets involved in cancer progression.
Neuroprotective Effects
This compound shows promise as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may inhibit the aggregation of amyloid-beta proteins, which are implicated in Alzheimer's pathology. This mechanism positions it as a potential therapeutic candidate for further development in treating neurodegenerative disorders .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives through functionalization reactions. Researchers have utilized this compound to synthesize novel heterocyclic compounds, expanding the library of biologically active molecules .
Catalytic Applications
The compound has been explored for its catalytic properties in organic reactions, particularly in the formation of amides from carboxylic acids and amines. Its ability to facilitate these reactions under mild conditions makes it an attractive candidate for green chemistry applications .
In Vivo Studies
In a study involving animal models, this compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents. The results indicated a synergistic effect that warrants further investigation into its combined therapeutic potential .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis highlighted the importance of the bromothiophene substituent in enhancing biological activity. Variations in the azetidine and pyridazine rings were systematically studied to optimize potency and selectivity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with four classes of structurally related molecules, focusing on heterocyclic frameworks, substituents, and synthetic methodologies.
Key Differences in Reactivity and Properties
Heterocyclic Core Influence: The target compound’s pyridazine ring is more electron-deficient compared to the pyrimidine in benzoimidazopyrimidines or the pyridine in pyrazole-amines . The azetidine ring introduces conformational rigidity, contrasting with the flexible piperazine in related derivatives , which may affect binding selectivity.
Substituent Effects :
Hydrogen-Bonding and Crystallographic Behavior
- The pyridazine N-atoms in the target compound can act as hydrogen-bond acceptors, similar to pyrimidine N-sites in benzoimidazopyrimidines . However, the azetidine’s tertiary amine lacks the hydrogen-bond donor capacity of primary/secondary amines in bromopheniramine analogues .
- Crystallographic studies (e.g., using SHELX software ) could reveal packing differences versus piperazine derivatives, where flexible rings enable diverse hydrogen-bonding motifs .
Biological Activity
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyridazine ring, an azetidine moiety, and a bromothiophene carbonyl group. Its chemical formula is , with a molecular weight of approximately 292.13 g/mol. The structural complexity suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study demonstrated that a related pyridazine derivative effectively inhibited the proliferation of MTAP-deficient cancer cells, suggesting that this compound could be further explored for targeted cancer therapies .
Antimicrobial Activity
Compounds containing bromothiophene and pyridazine structures have also been evaluated for their antimicrobial properties. For example, a series of studies indicated that brominated heterocycles possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer effects of this compound.
- Methodology : In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF7).
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial properties against selected pathogens.
- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were performed.
- Results : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 5.0 | |
| Anticancer | MCF7 | 4.5 | |
| Antimicrobial | Staphylococcus aureus | 20 | |
| Antimicrobial | Escherichia coli | 25 |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial survival. Preliminary docking studies suggest that the compound can bind effectively to enzymes critical for DNA synthesis and repair in cancer cells, as well as to bacterial ribosomes, inhibiting protein synthesis .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine, and how are reaction conditions optimized?
- The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂ and CuI in acetonitrile) for introducing bromothiophene or pyridazine moieties . Azetidine rings are often functionalized via nucleophilic substitution or amidation. Optimization involves adjusting catalyst loading, solvent polarity, and temperature to improve yields, which may initially be low (e.g., 17.9% in similar syntheses) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR identifies proton and carbon environments (e.g., azetidine CH₂ at δ ~3.5–4.5 ppm, pyridazine aromatic protons at δ ~8.0–9.0 ppm). HRMS verifies molecular weight (e.g., [M+H]⁺ peaks). X-ray crystallography (using SHELX programs) resolves 3D conformation and hydrogen-bonding networks .
Q. What are common impurities or byproducts observed during synthesis, and how are they addressed?
- Byproducts may include unreacted intermediates (e.g., trifluoroacetamide derivatives from incomplete hydrolysis) or regioisomers from cross-coupling. Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) or recrystallization is critical. Impurities like N-alkylated azetidines are monitored via TLC or HPLC .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR, molecular docking) predict the compound’s bioactivity and target interactions?
- Molecular docking (AutoDock) identifies binding poses with enzymes like GSK-3β. 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects (e.g., bromothiophene’s steric bulk) with inhibitory potency. Alignments based on docking-derived conformations improve model accuracy (predictive r² > 0.85) .
Q. What hydrogen-bonding patterns dominate the crystal structure, and how do they influence physicochemical properties?
- Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) dimers via N–H···O/N interactions. These patterns affect solubility and melting points (e.g., strong H-bonding reduces solubility in apolar solvents) . SHELXL refinement parameters (R-factor < 0.05) ensure structural accuracy .
Q. How do structural modifications (e.g., substituting bromothiophene with fluorinated groups) alter pharmacokinetic properties?
- Introducing trifluoromethyl groups enhances lipophilicity (logP ↑) and metabolic stability by reducing cytochrome P450 oxidation. In vitro assays (e.g., microsomal stability tests) validate these effects .
Q. What strategies mitigate low yields in multi-step syntheses involving azetidine rings?
- Microwave-assisted synthesis reduces reaction times for azetidine functionalization. Protecting groups (e.g., tert-butyl carbamate) prevent side reactions. Kinetic studies identify rate-limiting steps (e.g., amide coupling) for targeted optimization .
Q. How are stereochemical outcomes controlled during azetidine ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
